5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Catalog No.
S777172
CAS No.
15264-63-8
M.F
C7H5N3OS
M. Wt
179.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

CAS Number

15264-63-8

Product Name

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

IUPAC Name

5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

InChI

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12)

InChI Key

TXCXZVFDWQYTIC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CN=CC=C1C2=NNC(=S)O2

The exact mass of the compound 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, CAS 15264-63-8, is a heterocyclic building block featuring a 1,3,4-oxadiazole core functionalized with a 4-pyridyl group and a thiol moiety. This specific arrangement of functional groups confers its utility as a multi-functional ligand in coordination chemistry and as a surface-active agent, particularly in corrosion inhibition. The 4-pyridyl nitrogen provides a linear coordination vector, while the oxadiazole ring and the exocyclic sulfur atom offer additional N,S-donor sites, enabling its use as a versatile precursor for metal-organic frameworks (MOFs), coordination polymers, and functional materials.

Substitution with isomeric analogs, such as 5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol, is often not viable due to the critical role of the 4-pyridyl geometry. The para-position of the nitrogen atom provides a linear, non-chelating coordination vector essential for forming predictable, extended 1D or 2D coordination polymers. Isomers like the 3-pyridyl analog introduce a significant kink, leading to different and often less predictable metallacyclic structures or lower-dimensionality networks. Furthermore, substituting the oxadiazole core for other five-membered heterocycles alters the aromaticity, thermal stability, and electron-donating properties of the entire ligand system, impacting its performance in both materials synthesis and surface protection applications.

High Corrosion Inhibition Efficiency for Carbon Steel in Acidic Media

In electrochemical tests on carbon steel in 1.0 M HCl, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT) demonstrates high inhibition efficiency. At a concentration of 5 mM, it reached an efficiency of 93.1% after 1 hour, which increased to approximately 97% after 24 hours of immersion. This performance is comparable to or exceeds that of many other heterocyclic inhibitors under similar conditions, such as 5-((pyridin-3-yloxy) methyl)-1,3,4-oxadiazole-2-thiol (PODT), which reached 96.37% efficiency at a higher concentration (500 ppm, approx. 2.3 mM).

Evidence DimensionInhibition Efficiency (IE%)
Target Compound Data97% (at 5 mM after 24h)
Comparator Or Baseline5-((pyridin-3-yloxy) methyl)-1,3,4-oxadiazole-2-thiol (PODT): 96.37% (at 500 ppm / ~2.3 mM)
Quantified DifferenceMaintains very high efficiency, comparable to other specialized oxadiazoles.
ConditionsCarbon steel in 1.0 M HCl solution, ambient temperature.

This provides a quantitative basis for selecting this compound for formulating high-performance corrosion inhibitors for steel protection in harsh acidic industrial environments.

Effective Precursor for Predictable Coordination Polymer Architectures

The 4-pyridyl group of this compound acts as a linear bridging ligand, a feature highly sought after for the rational design of extended crystalline networks. This contrasts with common bent linkers or simple monodentate ligands. For example, while flexible ligands can lead to unpredictable structures, the rigidity and linearity of the 4-pyridyl group in this molecule facilitate the formation of predictable 1D and 3D coordination polymers. This is a distinct advantage over the related 3-pyridyl isomer, which typically produces angled connections, or simple ligands like pyrazole, which can yield a variety of discrete clusters or polymers depending heavily on reaction conditions.

Evidence DimensionCoordination Geometry
Target Compound DataLinear bridging linker
Comparator Or Baseline5-(3-pyridyl) isomer (bent linker); Pyrazole (variable coordination modes)
Quantified DifferenceEnables predictable formation of extended 1D/3D networks vs. angled or discrete structures.
ConditionsSolvothermal synthesis of coordination polymers.

For researchers in materials synthesis, this compound's geometry reduces trial-and-error, making it a more reliable precursor for designing crystalline materials with targeted topologies and properties.

High Thermal Stability for Materials Processing

The compound exhibits high thermal stability, with a reported melting point of 270-275 °C. This thermal robustness is critical for its use in solvothermal synthesis of metal-organic frameworks and other coordination polymers, where reaction temperatures often exceed 120-180 °C. This stability is superior to many hydrated metal carboxylate precursors or ligands with lower decomposition temperatures, ensuring the ligand remains intact during the self-assembly process, which is crucial for achieving high-quality, crystalline final products.

Evidence DimensionMelting Point / Decomposition Temperature
Target Compound Data270-275 °C
Comparator Or BaselineTypical solvothermal reaction conditions (120-180 °C)
Quantified DifferenceDecomposition temperature is well above typical processing temperatures.
ConditionsStandard thermal analysis.

Its high thermal stability makes it a reliable precursor for high-temperature materials synthesis, ensuring structural integrity and preventing decomposition during critical fabrication steps.

Formulation of High-Efficiency Corrosion Inhibitors for Acid Pickling and Descaling

The demonstrated high inhibition efficiency (up to 97%) in 1.0 M HCl makes this compound a prime candidate for inclusion in inhibitor packages for industrial acid cleaning, acid pickling, and oil and gas well acidizing operations, where protecting carbon steel assets from aggressive acid corrosion is critical.

Rational Design of Crystalline Metal-Organic Materials

As a rigid, linear N,S-donor linker, this compound is the right choice for the systematic construction of 1D, 2D, or 3D coordination polymers and MOFs. Its defined geometry allows for a more predictable approach to crystal engineering, targeting materials for applications in gas storage, catalysis, or sensing.

Precursor for Functional S-Substituted Heterocyclic Compounds

The reactive thiol group serves as a versatile synthetic handle for producing libraries of S-alkylated or S-arylated 1,3,4-oxadiazole derivatives. This is particularly relevant in medicinal chemistry research, where such scaffolds are explored for various biological activities, including anti-inflammatory applications.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

179.01533297 Da

Monoisotopic Mass

179.01533297 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Dates

Last modified: 08-15-2023

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